Phosphine, 1-butynyldiethyl-
Description
Contextualization of Acetylenic Phosphines in Chemical Synthesis and Catalysis
Acetylenic phosphines, including Phosphine (B1218219), 1-butynyldiethyl-, are integral to a variety of chemical transformations. Their ability to act as ligands for transition metals is a cornerstone of their utility. numberanalytics.com The phosphine group can coordinate to a metal center, while the acetylene (B1199291) moiety can participate in a wide range of reactions, such as cycloadditions, cross-coupling reactions, and hydrofunctionalizations. researchgate.net This dual reactivity allows for the construction of complex molecular architectures and the development of novel catalytic systems.
In the realm of catalysis, acetylenic phosphines have been employed in reactions like the Sonogashira coupling, where a carbon-carbon bond is formed between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Furthermore, the alkynyl group can be a reactive handle for further functionalization, opening up avenues for tandem catalytic processes. nih.gov For instance, phosphine-catalyzed vinylation reactions using acetylene have been developed, showcasing the nucleophilic activation of the acetylene by the phosphine catalyst. acs.org
Historical Development and Significance of Phosphine Ligands
The journey of phosphine ligands in chemistry is a rich narrative of discovery and innovation. While their existence has been known for over a century, their widespread application in catalysis began to flourish in the mid-20th century. numberanalytics.comuw.edu.pl A pivotal moment was the development of Wilkinson's catalyst, RhCl(PPh₃)₃, which demonstrated the remarkable catalytic activity of phosphine-metal complexes in hydrogenation reactions. numberanalytics.com This discovery spurred extensive research into the synthesis and application of a vast array of phosphine ligands with tailored electronic and steric properties. caltech.edursc.org
The significance of phosphine ligands lies in their tunability. By systematically modifying the substituents on the phosphorus atom, chemists can fine-tune the ligand's steric bulk and electronic character. caltech.edu This, in turn, influences the reactivity, selectivity, and stability of the resulting metal complex. numberanalytics.com The development of bulky and electron-rich phosphines, for example, has been instrumental in advancing cross-coupling reactions, enabling the use of less reactive substrates under milder conditions. wikipedia.org
Unique Structural and Electronic Features of Phosphine, 1-butynyldiethyl-
Phosphine, 1-butynyldiethyl- possesses a unique combination of structural and electronic features that set it apart from more common trialkyl or triaryl phosphines. The presence of the 1-butynyl group introduces a linear, rigid substituent with a π-system. This has several important consequences:
Electronic Effects: The sp-hybridized carbon atoms of the alkyne are more electronegative than sp³-hybridized carbons found in alkyl phosphines. This can influence the electron-donating ability of the phosphorus atom. uef.fi The π-system of the alkyne can also engage in π-backbonding with the metal center, a key interaction in stabilizing metal complexes.
Steric Profile: The linear nature of the butynyl group provides a distinct steric profile compared to the more conical shape of alkyl or aryl groups. This can influence the coordination geometry around the metal center and the accessibility of substrates to the catalytic site.
Reactivity of the Alkyne: The terminal alkyne functionality is a reactive site for a variety of chemical transformations. This includes addition reactions, cycloadditions, and metal-catalyzed C-C and C-heteroatom bond-forming reactions. mdpi.comwiley.com
| Property | Description |
| CAS Number | 194038-21-6 |
| Molecular Formula | C₈H₁₅P |
| Common Name | Diethyl(1-butynyl)phosphine |
Research Gaps and Motivations for Investigating Phosphine, 1-butynyldiethyl-
Despite the broad utility of phosphine ligands, specific acetylenic phosphines like Phosphine, 1-butynyldiethyl- remain relatively underexplored in certain areas. While the general reactivity of acetylenic phosphines is understood, detailed mechanistic studies and the full scope of their applications in catalysis are still active areas of research. rsc.orguni-muenchen.de
Key motivations for further investigation include:
Development of Novel Catalytic Systems: The unique electronic and steric properties of Phosphine, 1-butynyldiethyl- could lead to the development of catalysts with enhanced activity, selectivity, or stability for specific transformations. acs.org
Synthesis of Complex Molecules: The dual functionality of this phosphine makes it an attractive building block for the synthesis of complex organophosphorus compounds and functional materials. For example, it could be incorporated into polymers or larger supramolecular assemblies. rsc.org
Exploring Frustrated Lewis Pair Chemistry: The combination of a Lewis basic phosphine and a Lewis acidic alkyne within the same molecule could lead to interesting intramolecular "frustrated Lewis pair" (FLP) reactivity, enabling metal-free catalysis. acs.orgrsc.org
Understanding Fundamental Bonding and Reactivity: Further studies on the coordination chemistry of Phosphine, 1-butynyldiethyl- with a variety of transition metals will provide deeper insights into the nature of the metal-phosphine and metal-alkyne interactions. researchgate.net
The exploration of these research avenues promises to unlock the full potential of Phosphine, 1-butynyldiethyl- and other acetylenic phosphines, paving the way for new discoveries in synthesis and catalysis.
Structure
3D Structure
Properties
CAS No. |
194038-21-6 |
|---|---|
Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
but-1-ynyl(diethyl)phosphane |
InChI |
InChI=1S/C8H15P/c1-4-7-8-9(5-2)6-3/h4-6H2,1-3H3 |
InChI Key |
YJVFLCNVOUOCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CP(CC)CC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Phosphine, 1 Butynyldiethyl
Retrosynthetic Analysis and Precursor Considerations
A retrosynthetic analysis of Phosphine (B1218219), 1-butynyldiethyl- reveals two primary disconnection points around the newly formed P-C(sp) bond. This leads to two main synthetic strategies:
Strategy A: Nucleophilic Butynyl Reagent and Electrophilic Phosphorus Source. This approach involves disconnecting the target molecule to yield a 1-butynyl anion equivalent (a nucleophile) and a diethylphosphino cation equivalent (an electrophile). The practical chemical precursors for this strategy would be a 1-butynyl organometallic reagent, such as 1-butynyl Grignard (CH₃CH₂C≡CMgBr) or 1-butynyllithium (CH₃CH₂C≡CLi), and an electrophilic diethylphosphine (B1582533) derivative, most commonly chlorodiethylphosphine (B1584981) ((C₂H₅)₂PCl).
Strategy B: Nucleophilic Phosphorus Reagent and Electrophilic Butynyl Source. Conversely, the disconnection can be envisioned to generate a diethylphosphide anion (a nucleophile) and a 1-butynyl cation equivalent (an electrophile). The corresponding synthetic precursors would be a nucleophilic diethylphosphine species, such as lithium diethylphosphide (LiP(C₂H₅)₂), and an electrophilic 1-butyne (B89482) derivative, for example, a 1-halo-1-butyne like 1-bromo-1-butyne or 1-chloro-1-butyne.
The choice between these strategies depends on the commercial availability and ease of preparation of the respective precursors. Chlorodiethylphosphine is a common laboratory reagent, making Strategy A often more direct. The generation of 1-butynyl organometallic reagents is also a standard procedure in organic synthesis. For Strategy B, the preparation of lithium diethylphosphide from diethylphosphine is straightforward, but the synthesis and handling of 1-halo-1-butynes can be more challenging.
Alkylation and Substitution Approaches to Phosphine, 1-butynyldiethyl-
Alkylation and substitution reactions represent the most direct and widely employed methods for the synthesis of alkynylphosphines, including Phosphine, 1-butynyldiethyl-. These methods directly correspond to the strategies identified in the retrosynthetic analysis.
Reaction of 1-Butynyl Organometallic Reagents with Chlorodiethylphosphine: This is a classic and effective method for forming the P-C(sp) bond. The reaction involves the nucleophilic attack of the 1-butynyl anion, typically as a Grignard or organolithium reagent, on the electrophilic phosphorus atom of chlorodiethylphosphine. The reaction is generally carried out in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity and minimize side reactions.
Table 1: Synthesis of Phosphine, 1-butynyldiethyl- via Alkylation of Chlorodiethylphosphine
| 1-Butynyl Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Butynylmagnesium bromide | Diethyl ether | 0 to rt | 2 | Not specified | General Method |
Reaction of Lithium Diethylphosphide with 1-Halo-1-butynes: This alternative substitution approach involves the reaction of a nucleophilic phosphorus species with an electrophilic alkyne. Lithium diethylphosphide, generated in situ by the deprotonation of diethylphosphine with a strong base like n-butyllithium, readily reacts with a 1-halo-1-butyne. This method is also performed in an inert solvent like THF at low temperatures.
Hydrophosphination Routes for Acetylenic Phosphines
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, presents an atom-economical route to organophosphorus compounds. For the synthesis of Phosphine, 1-butynyldiethyl-, a potential hydrophosphination strategy would involve the addition of diethylphosphine to a suitable diacetylene precursor. For instance, the mono-hydrophosphination of 1,3-butadiyne (B1212363) could theoretically yield the target molecule.
However, controlling the regioselectivity and preventing multiple additions can be challenging in hydrophosphination reactions of diynes. The reaction often requires a catalyst, which can be a base, a radical initiator, or a transition metal complex. The choice of catalyst can influence the outcome of the reaction, directing the addition to either the internal or terminal alkyne and controlling the stereochemistry of the resulting vinylphosphine if the reaction were to proceed on a mono-alkyne. For diynes, achieving selective mono-addition to form the desired acetylenic phosphine requires careful optimization of reaction conditions.
Novel Synthetic Pathways to Phosphine, 1-butynyldiethyl-
Recent advancements in organophosphorus chemistry have led to the development of novel catalytic methods for the synthesis of alkynylphosphines. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional stoichiometric approaches.
One such emerging area is the transition-metal-catalyzed cross-coupling of secondary phosphines or their derivatives with terminal alkynes or haloalkynes. For example, copper or palladium-catalyzed couplings have been successfully employed for the synthesis of various alkynylphosphines. A hypothetical novel pathway for Phosphine, 1-butynyldiethyl- could involve the direct coupling of diethylphosphine with 1-butyne or a 1-halo-1-butyne in the presence of a suitable catalyst system. These catalytic methods often proceed under milder conditions and can offer higher selectivity.
Optimization of Reaction Conditions and Yield for Phosphine, 1-butynyldiethyl- Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of Phosphine, 1-butynyldiethyl-. Key parameters that can be adjusted include:
Temperature: Low temperatures are generally preferred for the reactions involving highly reactive organometallic reagents to suppress side reactions such as Wurtz coupling or the formation of ate complexes.
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Ethereal solvents like THF and diethyl ether are commonly used for Grignard and organolithium reactions.
Reaction Time: Monitoring the reaction progress by techniques such as ³¹P NMR spectroscopy is essential to determine the optimal reaction time and prevent product degradation.
Stoichiometry of Reagents: The molar ratio of the organometallic reagent to the chlorophosphine can be adjusted to ensure complete conversion of the limiting reagent and minimize the formation of byproducts.
Table 2: Potential Parameters for Optimization of Phosphine, 1-butynyldiethyl- Synthesis
| Parameter | Range/Options | Effect on Reaction |
|---|---|---|
| Temperature | -78 °C to room temperature | Controls reactivity and side reactions |
| Solvent | Diethyl ether, THF, Toluene | Affects solubility and reagent stability |
| Base (for phosphide (B1233454) generation) | n-BuLi, LDA | Efficiency of deprotonation |
Scalability of Synthetic Methods for Phosphine, 1-butynyldiethyl-
The scalability of the synthetic methods for Phosphine, 1-butynyldiethyl- is a critical consideration for its potential industrial applications. The classical Grignard and organolithium-based alkylation routes are generally scalable, as the starting materials are relatively inexpensive and the procedures are well-established in industrial settings. However, challenges on a larger scale may include the handling of pyrophoric organometallic reagents and the management of heat generated during the reaction (exothermicity).
Hydrophosphination routes, being atom-economical, are attractive from a green chemistry perspective and have the potential for high scalability. However, the need for specialized catalysts and the challenges in controlling selectivity might require significant process development and optimization for industrial-scale production.
Catalytic methods, while often highly efficient on a lab scale, may face challenges in scaling up due to the cost and sensitivity of the catalysts, as well as the need for stringent purification to remove metal impurities from the final product.
Chemical Reactivity and Transformation Studies of Phosphine, 1 Butynyldiethyl
Oxidative Behavior and Phosphine (B1218219) Oxide Formation
The trivalent phosphorus center in diethyl(1-butynyl)phosphine is susceptible to oxidation, a common reaction for phosphines. This transformation results in the formation of the corresponding P(V) compound, diethyl(1-butynyl)phosphine oxide. The oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or molecular oxygen. The reaction converts the phosphorus lone pair into a P=O double bond, a highly stable functional group.
This process is significant as the resulting phosphine oxides can exhibit different chemical and physical properties compared to the parent phosphine. For instance, P-stereogenic alkynylphosphine oxides have been used as precursors in the synthesis of other valuable chiral phosphorus compounds. nih.gov The oxidation is often quantitative and can be used to protect the phosphine functionality or to modify its electronic and steric properties for specific applications. For example, the related diphenyl(phenylethynyl)phosphine (B1619358) oxide has been synthesized and characterized, showcasing the stability of the alkynylphosphine oxide structure. acs.org In some cases, oxidation can be an undesirable side reaction, as electron-rich phosphines can be prone to oxidation when heated in the presence of air. walisongo.ac.id
| Reactant | Oxidizing Agent | Product | Reference |
| Diethyl(1-butynyl)phosphine | O₂, H₂O₂, etc. | Diethyl(1-butynyl)phosphine oxide | nih.gov |
| Diphenyl(3-hydroxy-3-methyl-1-butynyl)phosphine | Air/Peroxide | Diphenyl(3-hydroxy-3-methyl-1-butynyl)phosphine oxide | acs.org |
Ligand Exchange and Substitution Reactions Involving Phosphine, 1-butynyldiethyl-
As a tertiary phosphine, diethyl(1-butynyl)phosphine can act as a ligand in coordination complexes with various transition metals. The phosphorus atom's lone pair can donate to an empty orbital on a metal center, forming a coordinate covalent bond. These complexes are often synthesized through ligand substitution reactions, where a pre-existing ligand on a metal complex is displaced by the phosphine. libretexts.org
The efficiency and outcome of these reactions depend on several factors, including the nature of the metal, the other ligands present, and the reaction conditions. Alkynylphosphines, in general, have been utilized as ligands in homogeneous catalysis. mdpi.com For instance, phosphinegold ethynyl (B1212043) complexes readily undergo ligand exchange with free phosphines in solution. rsc.org This dynamic equilibrium is a key feature of their coordination chemistry. rsc.org Similarly, ligand scrambling reactions have been observed in various gold(I) phosphine complexes. nih.gov The synthesis of tertiary phosphines itself can proceed through the reaction of metal phosphides with alkyl halides, a nucleophilic substitution process. mdpi.com
| Metal Complex | Incoming Ligand | Product | Reaction Type | Reference |
| [M-L_n] | Diethyl(1-butynyl)phosphine | [M-L{n-1}(P(Et)₂(C≡CEt))] | Ligand Substitution | libretexts.org |
| [Au(C≡CPh)(PPh₃)] | P(C₆H₄Me-p)₃ | [Au(C≡CPh)(P(C₆H₄Me-p)₃)] + PPh₃ | Ligand Exchange | rsc.org |
Electrophilic and Nucleophilic Reactions of the Phosphine Moiety
The phosphorus atom in diethyl(1-butynyl)phosphine can act as a nucleophile, reacting with various electrophiles. A classic example is the quaternization reaction with alkyl halides, which results in the formation of a phosphonium (B103445) salt. walisongo.ac.idmdpi.com This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the phosphorus atom attacks the electrophilic carbon of the alkyl halide. walisongo.ac.id The reactivity in these reactions is influenced by both the electronic properties of the phosphine and the steric hindrance around the phosphorus atom. walisongo.ac.id For instance, more electron-rich trialkylphosphines are generally more nucleophilic than triarylphosphines. core.ac.uk
Conversely, the phosphorus atom can be rendered electrophilic. This is less common for tertiary phosphines but can be achieved by forming derivatives. The reactions of P(III) compounds with electrophiles are fundamental transformations in organophosphorus chemistry, often proceeding with retention of configuration at the phosphorus center if it is chiral. mdpi.com
| Reactant | Electrophile/Nucleophile | Product | Reaction Type | Reference |
| Diethyl(1-butynyl)phosphine | Alkyl Halide (e.g., CH₃I) | [Diethyl(1-butynyl)alkylphosphonium]⁺ Halide⁻ | Nucleophilic Attack (Quaternization) | walisongo.ac.idmdpi.com |
| Metal Phosphide (B1233454) (R₂P⁻) | Alkyl Halide (R'X) | Tertiary Phosphine (R₂PR') | Nucleophilic Substitution | mdpi.com |
Reactivity of the Butynyl Moiety in Phosphine, 1-butynyldiethyl-
The butynyl group provides a second reactive site within the molecule, allowing for a range of transformations at the carbon-carbon triple bond.
The carbon-carbon triple bond of the butynyl group can undergo various functionalization reactions. These include addition reactions where new groups are added across the alkyne. mdpi.commdpi.com For example, hydrophosphination, the addition of a P-H bond across the triple bond, can lead to the formation of diphosphine compounds. acs.org A copper-catalyzed hydrophosphination of 1-alkynylphosphines with diphenylphosphine (B32561) has been shown to produce (Z)-1,2-diphosphino-1-alkenes with high chemoselectivity. acs.org
Another important reaction is hydration. A rhodium-catalyzed reaction of 1-alkynylphosphines with water can yield (E)-1-alkenylphosphine oxides stereoselectively. oup.com This transformation involves oxidative addition of the alkynylphosphine to the rhodium center, followed by hydrolysis and hydrophosphinylation. oup.com Furthermore, P-stereogenic alkynylphosphine oxides can undergo palladium-catalyzed hydration to give β-keto-phosphine derivatives. nih.gov These reactions highlight the versatility of the alkynyl group in creating more complex, functionalized organophosphorus compounds. mdpi.com
| Starting Material | Reagent(s) | Catalyst | Product | Reference |
| 1-Alkynylphosphine | Diphenylphosphine | Copper(I) Iodide | (Z)-1,2-Diphosphino-1-alkene | acs.org |
| 1-Alkynylphosphine | Water | Rhodium complex | (E)-1-Alkenylphosphine oxide | oup.com |
| P-stereogenic alkynylphosphine oxide | Water | Palladium complex | β-Keto-phosphine derivative | nih.gov |
The alkyne functionality of diethyl(1-butynyl)phosphine can participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. cem.comlibretexts.org For instance, alkynes can act as dienophiles or dipolarophiles in Diels-Alder and 1,3-dipolar cycloadditions, respectively. libretexts.org
Phosphine-mediated [3+2] cycloadditions involving electron-poor terminal alkynes have been reported, leading to the formation of cyclopentenes. chemrxiv.org While diethyl(1-butynyl)phosphine itself is not electron-poor, derivatization or the use of specific catalytic systems could enable its participation in such reactions. The butynyl group can also be involved in transition-metal-catalyzed annulations. For example, a radical-initiated tandem addition/cyclization of a P-stereogenic alkynylphosphine has been used to form benzo[b]phosphole oxides. nih.gov These reactions demonstrate the potential of the butynyl moiety to serve as a building block for more complex heterocyclic and carbocyclic systems.
Thermal and Photochemical Stability Investigations
The stability of diethyl(1-butynyl)phosphine under thermal and photochemical conditions is an important consideration for its synthesis, storage, and application. Phosphines, in general, can undergo decomposition at elevated temperatures. chemrxiv.org The presence of the butynyl group might influence the thermal stability. For instance, some polyphosphazenes derived from bis-phosphines show high thermal stability. rsc.org
Photochemical conditions can also induce reactions. Photoinitiated phosphane-ene chemistry, involving the addition of P-H bonds to alkenes, is a known process. rsc.org While this specific reaction doesn't directly apply to a tertiary phosphine like diethyl(1-butynyl)phosphine, it highlights the potential for photochemical activation of related phosphorus compounds. The stability of phosphine itself is limited; it is readily decomposed by radiation or ions. chemrxiv.org In contrast, triphenylphosphine (B44618) has been observed to cause the polymerization of hexafluorobutyne-2, indicating a reaction under certain conditions rather than simple decomposition. cdnsciencepub.com The specific thermal and photochemical stability data for diethyl(1-butynyl)phosphine would require dedicated experimental investigation, but inferences can be drawn from the behavior of similar organophosphorus compounds.
Coordination Chemistry and Ligand Applications of Phosphine, 1 Butynyldiethyl
Synthesis of Metal Complexes Featuring Phosphine (B1218219), 1-butynyldiethyl- as a Ligand
Transition Metal Complexes (e.g., Pd, Pt, Ni, Rh, Ru)
There is currently no available information detailing the synthesis of transition metal complexes with Phosphine, 1-butynyldiethyl- as a ligand. General methods for the synthesis of transition metal phosphine complexes typically involve the reaction of a suitable metal precursor (e.g., a metal halide, carbonate, or a complex with labile ligands) with the phosphine ligand in an appropriate solvent. The resulting complexes can vary in stoichiometry and geometry depending on the metal, its oxidation state, the reaction conditions, and the steric and electronic properties of the phosphine.
Future research could explore the reactivity of Phosphine, 1-butynyldiethyl- with common precursors of palladium, platinum, nickel, rhodium, and ruthenium to synthesize and characterize the corresponding complexes.
Main Group Metal Adducts
Similarly, there is a lack of documented synthesis of main group metal adducts involving Phosphine, 1-butynyldiethyl-. The phosphorus atom in phosphines possesses a lone pair of electrons, making it a Lewis base capable of forming adducts with Lewis acidic main group metals and metalloids.
Investigations into the reactions of Phosphine, 1-butynyldiethyl- with main group element compounds (e.g., boranes, alanes, or compounds of tin and lead) could reveal the formation of new adducts with potentially interesting structural and reactive properties.
Denticity and Coordination Modes of Phosphine, 1-butynyldiethyl-
Monodentate Coordination
Based on its structure, with a single phosphorus donor atom, Phosphine, 1-butynyldiethyl- is expected to primarily function as a monodentate ligand . In this mode, it would coordinate to a single metal center through the lone pair of electrons on the phosphorus atom. This is the most common coordination mode for simple tertiary phosphines.
Potential for Bridging or Chelating Modes (if applicable)
While monodentate coordination is most likely, the presence of the 1-butynyl group introduces the theoretical possibility of more complex coordination behavior under specific circumstances. The carbon-carbon triple bond of the alkyne could potentially interact with a metal center, leading to η²-alkyne coordination in addition to the P-metal bond. This could result in a chelating mode if both the phosphorus and the alkyne coordinate to the same metal center, or a bridging mode if they coordinate to different metal centers. However, without experimental evidence, this remains speculative.
Influence of Phosphine, 1-butynyldiethyl- on Metal Center Electronic and Steric Properties
The electronic and steric properties of a phosphine ligand are crucial in determining the stability, reactivity, and catalytic activity of its metal complexes. These properties are typically quantified by parameters such as the Tolman cone angle (θ) for sterics and the pKa or infrared stretching frequencies of coordinated CO ligands for electronics.
For Phosphine, 1-butynyldiethyl- , no experimentally determined or calculated values for these parameters are available in the literature.
Electronic Properties: The presence of the electron-withdrawing sp-hybridized carbons of the butynyl group would be expected to decrease the electron-donating ability (basicity) of the phosphorus atom compared to a simple trialkylphosphine like triethylphosphine. This would make it a weaker σ-donor and potentially a better π-acceptor.
Steric Properties: The steric bulk of the ligand would be influenced by the two ethyl groups and the linear 1-butynyl group. A hypothetical Tolman cone angle could be estimated, but would require computational modeling or experimental determination from a synthesized metal complex. The relatively unbranched nature of the substituents suggests it might be of intermediate steric hindrance.
Structure-Activity Relationships in Phosphine, 1-butynyldiethyl- Metal Complexes
A foundational concept in catalysis is the direct relationship between the structure of a ligand and the subsequent activity of the metal complex it forms. For phosphine ligands, two key properties are paramount: their electronic and steric characteristics. The electronic nature of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center, can significantly impact the catalytic cycle. For instance, electron-donating phosphines can increase the electron density on the metal, which may facilitate oxidative addition steps in many catalytic cross-coupling reactions.
The steric bulk of a phosphine ligand also plays a crucial role. Larger, more sterically demanding ligands can create a specific coordination environment around the metal center that can promote reductive elimination, often the product-forming step in a catalytic cycle. The "cone angle" is a common metric used to quantify the steric bulk of a phosphine ligand.
In the case of "Phosphine, 1-butynyldiethyl-," the presence of two ethyl groups and a 1-butynyl group on the phosphorus atom defines its specific electronic and steric profile. The ethyl groups are generally considered to be electron-donating and contribute a moderate level of steric bulk. The 1-butynyl group, with its sp-hybridized carbon atom, introduces a linear, rigid substituent with distinct electronic properties compared to more common alkyl or aryl groups. The triple bond in the 1-butynyl group can influence the ligand's electronic properties through both inductive and resonance effects.
While direct experimental data on the structure-activity relationships for metal complexes of "Phosphine, 1-butynyldiethyl-" is not available, one can hypothesize its potential behavior based on related systems. The interplay between the electron-donating ethyl groups and the unique electronic nature of the 1-butynyl group would result in a ligand with a specific profile that could be beneficial for certain catalytic applications.
To illustrate the type of data that would be necessary to conduct a thorough structure-activity relationship study, the following hypothetical data table is presented. This table outlines the kind of experimental results that would be collected to understand how changes in a ligand's structure affect catalytic performance.
Hypothetical Data Table: Influence of Ligand Structure on Catalytic Activity in a Suzuki-Miyaura Coupling Reaction
| Ligand | Metal Precursor | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| Phosphine, 1-butynyldiethyl- | Pd(OAc)₂ | 1 | 12 | Data Not Available | Data Not Available |
| Triethylphosphine | Pd(OAc)₂ | 1 | 12 | Data Not Available | Data Not Available |
| Diethylphenylphosphine | Pd(OAc)₂ | 1 | 12 | Data Not Available | Data Not Available |
| Tricyclohexylphosphine | Pd(OAc)₂ | 1 | 12 | Data Not Available | Data Not Available |
This table is for illustrative purposes only. The data presented is hypothetical and does not represent actual experimental results.
Applications of Phosphine, 1 Butynyldiethyl in Catalysis
Homogeneous Catalysis Mediated by Phosphine (B1218219), 1-butynyldiethyl- Complexes
Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving organometallic complexes where phosphine ligands play a pivotal role in tuning the metal center's electronic and steric properties. syensqo.com The specific characteristics of Phosphine, 1-butynyldiethyl-, with its combination of electron-donating ethyl groups and the π-system of the butynyl group, would theoretically influence the stability and reactivity of a metal complex. However, no experimental data for complexes of this particular ligand in catalytic reactions have been reported.
Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by palladium complexes. wiley.com The choice of phosphine ligand is critical for the efficiency of these reactions. wikipedia.org Electron-rich and sterically bulky phosphines are known to facilitate the oxidative addition step and promote the formation of active catalytic species. wiley.com
Suzuki Reaction: This reaction couples organoboron compounds with halides or triflates. researchgate.net While various phosphine ligands are employed, there are no specific reports of Phosphine, 1-butynyldiethyl- being used in Suzuki coupling.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. ugr.es The mechanism involves oxidative addition, migratory insertion, and reductive elimination steps, all influenced by the phosphine ligand. syensqo.com No studies were found that utilize Phosphine, 1-butynyldiethyl- in this context.
Sonogashira Reaction: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgmdpi.com The catalytic system typically involves a palladium complex and a copper co-catalyst, with phosphine ligands stabilizing the palladium center. mdpi.com Research on alkynylphosphine ligands in catalysis exists, but specific data for Phosphine, 1-butynyldiethyl- is absent. nih.gov
Hydrogenation: Asymmetric hydrogenation, a key process for producing chiral molecules, often relies on rhodium or iridium complexes with chiral phosphine ligands. nih.gov The electronic and steric properties of the phosphine are crucial for achieving high enantioselectivity. While P-stereogenic alkynylphosphines have been developed for asymmetric hydrogenation, no data is available for the achiral Phosphine, 1-butynyldiethyl-. rsc.orgresearchgate.net
Hydroformylation: This industrial process converts alkenes into aldehydes using a catalyst, typically a rhodium complex with phosphine ligands, in the presence of syngas (CO and H₂). nih.govacs.org The phosphine ligand influences both the rate and the regioselectivity of the reaction. nih.gov There is no literature describing the use of Phosphine, 1-butynyldiethyl- in hydroformylation.
Direct C-H bond activation and functionalization is a powerful strategy in organic synthesis. Transition metal complexes, often bearing phosphine ligands, can catalyze the cleavage of a C-H bond and the formation of a new bond. wikipedia.org Rhodium(III) complexes, for instance, have been used with 1-alkynylphosphine sulfides (a related class of compounds) for C-H activation and annulation reactions. wikipedia.orgumb.edu However, no such studies have been reported for Phosphine, 1-butynyldiethyl-.
Phosphine ligands can be part of catalytic systems for polymerization reactions, influencing the properties of the resulting polymers. However, a search of the available literature did not yield any studies on the application of Phosphine, 1-butynyldiethyl- in polymerization catalysis.
Mechanistic Investigations of Catalytic Cycles Involving Phosphine, 1-butynyldiethyl-
Mechanistic studies are essential for understanding and optimizing catalytic processes. Key elementary steps in many catalytic cycles include oxidative addition and reductive elimination. researchgate.netnih.gov
Oxidative Addition: This is a fundamental step where a metal complex inserts into a covalent bond, increasing its oxidation state and coordination number. researchgate.netilpi.com The rate and feasibility of oxidative addition are strongly influenced by the electron-donating properties of the ligands attached to the metal. researchgate.net Electron-rich phosphines generally promote oxidative addition. While general principles are well-established, no specific kinetic or thermodynamic data for oxidative addition to a metal complex of Phosphine, 1-butynyldiethyl- could be located.
Reductive Elimination: This is the reverse of oxidative addition, where two ligands on a metal center couple and are eliminated, forming a new bond and reducing the metal's oxidation state. nih.gov For reductive elimination to occur, the ligands to be coupled must typically be in a cis-position relative to each other on the metal center. The electronic properties of the ancillary ligands, such as phosphines, also affect the rate of this step. No mechanistic studies detailing reductive elimination from a complex containing Phosphine, 1-butynyldiethyl- have been published.
Ligand Dissociation and Association Equilibria
The dynamic process of ligand dissociation and association is fundamental to many catalytic cycles. The ability of a ligand to reversibly bind to a metal center allows for the creation of vacant coordination sites necessary for substrate activation, while its re-association can promote subsequent steps like reductive elimination. The equilibrium between the metal-ligand complex and the dissociated species is described by the dissociation constant (Kd), a measure of the binding affinity. uva.es A smaller Kd value indicates a more tightly bound ligand. uva.es
For a generic metal complex [M-L], the dissociation equilibrium can be represented as:
[M-L] ⇌ [M] + L
The dissociation constant, Kd, is given by:
Kd = ([M][L]) / ([M-L])
The properties of Phosphine, 1-butynyldiethyl- are expected to influence its dissociation and association behavior. The diethyl groups provide a moderate steric bulk, while the 1-butynyl group, with its sp-hybridized carbon, introduces specific electronic effects. The π-system of the alkyne can interact with the metal center, potentially influencing the strength of the metal-phosphorus bond.
The rates of ligand dissociation and association are crucial. Rapidly dissociating ligands can facilitate high catalytic turnover by quickly generating active species. acs.org Conversely, ligands that are too labile may lead to catalyst decomposition. The balance between ligand lability and complex stability is key to an efficient catalytic system.
To contextualize the potential behavior of Phosphine, 1-butynyldiethyl-, a comparative look at the dissociation constants of related phosphine ligands is useful. While specific experimental data for Phosphine, 1-butynyldiethyl- is not available, we can infer its likely behavior from known ligands.
| Phosphine Ligand | Typical Metal Center | Solvent | Hypothetical Kd (M) | Reference for Analogy |
|---|---|---|---|---|
| Triethylphosphine | Pd(II) | THF | 1 x 10-4 | General knowledge on trialkylphosphines |
| Triphenylphosphine (B44618) | Rh(I) | Benzene | 5 x 10-5 | dalalinstitute.com |
| Phosphine, 1-butynyldiethyl- | Pd(0) | Toluene | ~10-4 - 10-5 | Inferred from analogues |
| Tricyclohexylphosphine | Ni(0) | Dioxane | 8 x 10-6 | scbt.com |
The hypothetical Kd value for Phosphine, 1-butynyldiethyl- is estimated to be in a range similar to other moderately bulky trialkylphosphines. The electronic influence of the butynyl group might lead to a slightly stronger M-P bond compared to simple trialkylphosphines, thus a potentially lower Kd.
Enantioselective Catalysis with Chiral Analogues or Derivatives (Hypothetical/Future Work)
The synthesis of single-enantiomer products is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A promising, yet largely unexplored, avenue is the development of chiral analogues of Phosphine, 1-butynyldiethyl- for enantioselective catalysis. nih.gov The inherent structure of this phosphine offers several handles for the introduction of chirality.
Hypothetical Chiral Derivatives:
Chirality at the Ethyl Groups: One approach is to introduce stereocenters on the ethyl groups, for example, by using (S,S)- or (R,R)-3-pentyl groups instead of ethyl groups, leading to a chiral-at-carbon ligand.
Chirality on the Butynyl Group: The butynyl group can be modified to include a stereocenter. For instance, a chiral substituent at the 3- or 4-position of the butynyl chain could create a chiral environment around the metal center.
P-Chiral Analogues: Direct introduction of a stereogenic phosphorus center would create a P-chiral ligand. rsc.org The synthesis of P-stereogenic alkynylphosphines has been reported and represents a viable, though challenging, strategy. rsc.org
These hypothetical chiral derivatives could be employed in various asymmetric transformations, such as hydrogenation, hydroformylation, or cross-coupling reactions. The combination of the unique electronic properties of the alkynyl moiety and the steric bulk of the chiral substituents could lead to high levels of enantioselectivity. nih.gov
| Hypothetical Chiral Analogue | Source of Chirality | Potential Application in Asymmetric Catalysis | Anticipated Benefit |
|---|---|---|---|
| (S,S)-Bis(3-pentyl)(1-butynyl)phosphine | Chiral alkyl groups | Asymmetric Hydrogenation | Well-defined chiral pocket |
| Diethyl((R)-3-methyl-1-butynyl)phosphine | Chiral alkynyl group | Asymmetric Allylic Alkylation | Remote chiral control |
| (R)-Diethyl(1-butynyl)phosphine | P-stereogenic center | Asymmetric Cross-Coupling | Direct influence on the metal's coordination sphere |
Future research in this area would involve the synthesis of these novel chiral ligands and their screening in a range of catalytic reactions to assess their efficacy in inducing asymmetry.
Ligand Design Principles for Enhanced Catalytic Performance of Phosphine, 1-butynyldiethyl-
The rational design of ligands is a powerful strategy for optimizing catalytic performance. For Phosphine, 1-butynyldiethyl-, several principles can be applied to enhance its effectiveness in specific catalytic reactions. These principles primarily revolve around the modulation of its steric and electronic properties. dalalinstitute.com
Promoting the formation of lower-coordinate, more reactive metal species. dalalinstitute.com
Enhancing the rate of reductive elimination. researchgate.net
Potentially improving selectivity by creating a more defined binding pocket for the substrate.
Electronic Effects: The electronic properties of a phosphine ligand are often described by the Tolman Electronic Parameter (TEP). dalalinstitute.com The 1-butynyl group in Phosphine, 1-butynyldiethyl- is expected to be more electron-withdrawing than a simple alkyl group due to the higher s-character of the sp-hybridized carbon. This can influence the catalytic cycle in several ways:
A more electron-withdrawing ligand can stabilize lower oxidation state metal centers.
It can affect the rates of oxidative addition and reductive elimination. For instance, in some cross-coupling reactions, electron-withdrawing ligands have been shown to lower the energy barrier for transmetalation. researchgate.net
Modification of the Alkynyl Group: The 1-butynyl group itself offers a platform for modification. Introducing electron-donating or electron-withdrawing substituents on the butynyl chain can fine-tune the electronic properties of the phosphine. For example, a phenyl group at the end of the butynyl chain would introduce further electronic and steric diversity.
| Design Modification | Target Property | Expected Impact on Catalysis | Example Reaction |
|---|---|---|---|
| Replace ethyl with isopropyl groups | Increase steric bulk (cone angle) | Faster reductive elimination, improved selectivity | Suzuki-Miyaura Coupling |
| Introduce a CF3 group on the butynyl chain | Increase electron-withdrawing character | Faster transmetalation, stabilization of M(0) | Negishi Coupling |
| Replace butynyl with a phenylethynyl group | Introduce aromaticity and π-stacking potential | Altered substrate binding, potential for enhanced selectivity | Heck Reaction |
By systematically applying these design principles, it is conceivable to develop derivatives of Phosphine, 1-butynyldiethyl- that are highly effective for specific catalytic transformations. Computational studies, such as Density Functional Theory (DFT) calculations, could play a crucial role in predicting the effects of these modifications and guiding synthetic efforts. db-thueringen.de
Advanced Spectroscopic and Structural Elucidation of Phosphine, 1 Butynyldiethyl and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the chemical environment of atomic nuclei. For Phosphine (B1218219), 1-butynyldiethyl-, a multi-pronged NMR approach would be essential to fully characterize its structure and electronic properties.
P-31 NMR Chemical Shift Anisotropy and Coupling Constants
Phosphorus-31 NMR is a highly sensitive and direct method for studying phosphorus-containing compounds, given that ³¹P is a 100% abundant, spin-1/2 nucleus. researchgate.net The chemical shift of the phosphorus atom in Phosphine, 1-butynyldiethyl- would provide initial insights into its electronic environment. The expected chemical shift would be influenced by the electronegativity of the directly attached carbon atoms of the ethyl and butynyl groups.
A critical area of investigation would be the P-31 NMR chemical shift anisotropy (CSA). The CSA provides detailed information about the three-dimensional electronic shielding around the phosphorus nucleus and is particularly sensitive to the symmetry of the electron distribution. amazonaws.com In the solid state, an anisotropic environment would lead to a powder pattern from which the principal components of the chemical shift tensor could be extracted. In solution, rapid molecular tumbling typically averages this to a single isotropic chemical shift.
Furthermore, spin-spin coupling constants involving the phosphorus nucleus are invaluable for structural elucidation. The one-bond coupling constant (¹JP-C) between the phosphorus and the adjacent sp-hybridized carbon of the butynyl group, as well as the sp³-hybridized carbons of the ethyl groups, would be of particular interest. Two- and three-bond couplings (²JP-C, ³JP-C, ²JP-H, ³JP-H) would further help to confirm the connectivity within the molecule.
C-13 and H-1 NMR for Alkyne and Alkyl Moiety Analysis
¹H and ¹³C NMR spectroscopy would be employed to characterize the organic framework of the molecule.
In the ¹H NMR spectrum, the protons of the two ethyl groups would be expected to show characteristic multiplets, likely a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The chemical shifts of these protons would be influenced by the proximity to the phosphorus atom. The protons of the butynyl group would also exhibit characteristic signals.
The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The chemical shifts of the acetylenic carbons (C≡C) are particularly diagnostic, typically appearing in a specific region of the spectrum. amazonaws.com The carbons of the ethyl groups would also have characteristic chemical shifts. The coupling of these carbon nuclei to the phosphorus atom would provide further structural confirmation.
Table 1: Predicted NMR Data for Phosphine, 1-butynyldiethyl- (Hypothetical)
| Nucleus | Moiety | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ³¹P | - | Data not available | Data not available |
| ¹³C | C≡C-P | Data not available | ¹JP-C: Data not available |
| C≡C -CH₂ | Data not available | ²JP-C: Data not available | |
| P-C H₂ | Data not available | ¹JP-C: Data not available | |
| P-CH₂-C H₃ | Data not available | ²JP-C: Data not available | |
| ¹H | P-CH₂ | Data not available | ²JP-H: Data not available |
| P-CH₂-CH ₃ | Data not available | ³JP-H: Data not available | |
| C≡C-CH ₂ | Data not available | ⁴JP-H: Data not available |
Note: This table is populated with hypothetical placeholders as specific experimental or calculated data for Phosphine, 1-butynyldiethyl- is not currently available in the searched literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.
For Phosphine, 1-butynyldiethyl-, the most characteristic vibration would be the stretching of the carbon-carbon triple bond (νC≡C). This vibration typically appears in the region of 2100-2260 cm⁻¹. docbrown.info The intensity of this band in the IR spectrum is dependent on the change in dipole moment during the vibration. For a terminal alkyne, this band is usually sharp and of weak to medium intensity. In Raman spectroscopy, the C≡C stretch is often a strong and sharp band due to the large change in polarizability during the vibration. slideshare.net
Other important vibrational modes would include the C-H stretching and bending vibrations of the ethyl and butynyl groups, as well as vibrations associated with the P-C bonds. The presence of both IR and Raman data would be complementary, as some vibrations may be more prominent in one technique than the other based on the selection rules.
Table 2: Expected Vibrational Frequencies for Phosphine, 1-butynyldiethyl- (Hypothetical)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C≡C | Stretch | 2100-2260 | Weak to Medium | Strong |
| C-H (sp³) | Stretch | 2850-2960 | Medium to Strong | Medium to Strong |
| C-H (sp³) | Bend | 1350-1470 | Medium | Medium |
Note: This table is based on general group frequencies and does not represent specific experimental data for the title compound.
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in the solid state is single-crystal X-ray diffraction. rsc.org Obtaining a suitable single crystal of Phosphine, 1-butynyldiethyl- or one of its metal complexes would be a primary goal for its complete structural characterization.
Bond Lengths, Bond Angles, and Dihedral Angles
An X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. Key parameters of interest would include:
The P-C bond lengths to the ethyl and butynyl groups.
The bond angles around the phosphorus atom, which would reveal its geometry (typically pyramidal for a tertiary phosphine).
The C≡C triple bond length.
The dihedral angles describing the conformation of the ethyl groups relative to the rest of the molecule.
Table 3: Key Structural Parameters from X-ray Crystallography (Hypothetical)
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | P-C(ethyl) | Data not available |
| Bond Length | P-C(butynyl) | Data not available |
| Bond Length | C≡C | Data not available |
| Bond Angle | C(ethyl)-P-C(ethyl) | Data not available |
| Bond Angle | C(ethyl)-P-C(butynyl) | Data not available |
Note: This table illustrates the type of data that would be obtained from an X-ray crystallographic study. Specific values are not available.
Mass Spectrometry Techniques for Oligomerization or Complex Formation Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight of compounds and studying the formation of larger assemblies such as oligomers and complexes. In the context of "Phosphine, 1-butynyldiethyl-", this technique could be employed to investigate its propensity to self-associate or to form complexes with other molecules, such as metal ions.
Hypothetically, a study in this area would involve the use of soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), which are ideal for analyzing non-volatile and thermally labile molecules without causing significant fragmentation. Researchers would look for the appearance of ions with mass-to-charge ratios (m/z) corresponding to dimers, trimers, or higher-order oligomers of "Phosphine, 1-butynyldiethyl-". The relative intensities of these peaks would provide insights into the extent of oligomerization under specific experimental conditions.
Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to structurally characterize any observed oligomers or complexes. By selecting a specific parent ion and inducing fragmentation, the resulting fragment ions would reveal information about the bonding and connectivity within the larger assembly.
A hypothetical data table from such a study might look like this:
| Putative Species | Expected m/z | Observed m/z | Relative Intensity (%) |
| [M+H]⁺ | 143.12 | - | - |
| [2M+H]⁺ | 285.23 | - | - |
| [3M+H]⁺ | 427.34 | - | - |
| [M+Metal]⁺ | - | - | - |
| Note: M represents the "Phosphine, 1-butynyldiethyl-" molecule. The expected m/z values are calculated based on its chemical formula (C₈H₁₅P). No experimental data is available. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. This method would be invaluable for studying paramagnetic complexes formed between "Phosphine, 1-butynyldiethyl-" and transition metal ions.
In a hypothetical study, "Phosphine, 1-butynyldiethyl-" would act as a ligand, donating its phosphorus lone pair to a paramagnetic metal center (e.g., Cu(II), Mn(II), Fe(III)). The resulting EPR spectrum would provide detailed information about the electronic structure and geometry of the coordination complex. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor would give insights into the electronic environment around the unpaired electron, while hyperfine coupling to the phosphorus nucleus (³¹P) and the metal nucleus would confirm the coordination of the phosphine ligand and provide information about the nature of the metal-ligand bond.
A potential data table summarizing such hypothetical findings could be:
| Paramagnetic Complex | g-values (gₓ, gᵧ, g₂) | Hyperfine Coupling (A) with ³¹P (MHz) |
| [Cu(II)(P(C₂H₅)₂(C≡CCH₃))₄]²⁺ | - | - |
| [Mn(II)(P(C₂H₅)₂(C≡CCH₃))₄]²⁺ | - | - |
| Note: No experimental EPR data for complexes of "Phosphine, 1-butynyldiethyl-" has been reported. |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules. For CD spectroscopy to be applicable to "Phosphine, 1-butynyldiethyl-", a chiral version of the molecule would first need to be synthesized. Chirality could be introduced, for example, by using a chiral starting material or by resolving a racemic mixture of the phosphine.
Once a chiral derivative is obtained, CD spectroscopy could be used to characterize its stereochemistry. The CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule. The sign and intensity of these Cotton effects are characteristic of a particular enantiomer and can be used to determine the absolute configuration of the chiral center, often in conjunction with quantum chemical calculations.
Furthermore, if the chiral phosphine derivative were used to form metal complexes, CD spectroscopy could provide information about the chirality induced in the complex as a whole.
A hypothetical data representation for such a study might be:
| Chiral Derivative | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| (R)-Phosphine, 1-butynyldiethyl- | - | - |
| (S)-Phosphine, 1-butynyldiethyl- | - | - |
| Note: The synthesis and chiroptical properties of "Phosphine, 1-butynyldiethyl-" derivatives have not been described in the scientific literature. |
Theoretical and Computational Chemistry Studies of Phosphine, 1 Butynyldiethyl
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT calculations are a powerful tool for probing the electronic nature of molecules. For Phosphine (B1218219), 1-butynyldiethyl-, these calculations would provide invaluable insights.
Frontier Molecular Orbital (FMO) Analysis
An FMO analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. The energy and spatial distribution of these orbitals are critical in determining the compound's reactivity, indicating its potential to act as an electron donor or acceptor. The HOMO-LUMO energy gap is also a key indicator of chemical stability.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map would visualize the charge distribution on the molecular surface. This would highlight electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack and providing insights into intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
MD simulations would allow for the exploration of the conformational landscape of Phosphine, 1-butynyldiethyl-. By simulating the motion of the atoms over time, researchers could identify the most stable conformations and understand the flexibility of the ethyl and butynyl groups, which is crucial for its interaction with other molecules, particularly in a catalytic context.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling could be employed to investigate potential reaction pathways involving Phosphine, 1-butynyldiethyl-. This would involve locating transition state structures and calculating activation energies for reactions such as oxidation at the phosphorus center or addition reactions across the alkyne's triple bond. Such studies are fundamental to understanding its reactivity and potential as a synthetic intermediate.
Ligand Tolman Cone Angle and Electronic Parameter Calculations
For applications in coordination chemistry and catalysis, the steric and electronic properties of Phosphine, 1-butynyldiethyl- as a ligand are paramount. The Tolman cone angle is a critical measure of the steric bulk of a phosphine ligand. Computational methods can provide a precise value for this angle. Similarly, the Tolman electronic parameter (TEP), often derived from the CO stretching frequency of a model Ni(CO)3L complex, quantifies the ligand's electron-donating or -withdrawing nature.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods can predict various spectroscopic properties, such as NMR chemical shifts (¹H, ¹³C, ³¹P), infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra would be invaluable for the experimental characterization and identification of the compound. For example, the predicted ³¹P NMR chemical shift is a key identifier for phosphine compounds.
Machine Learning Approaches for Ligand Design and Catalyst Screening (Emerging)
The integration of machine learning (ML) and artificial intelligence (AI) is an emerging frontier in theoretical and computational chemistry, offering powerful new tools for the rational design of ligands and the high-throughput screening of catalysts. chemrxiv.orgresearchgate.net While specific ML studies focusing exclusively on Phosphine, 1-butynyldiethyl- are not yet prevalent in published literature, the established and rapidly evolving ML frameworks for phosphine ligands, in general, provide a clear roadmap for its future investigation. This section will detail these emerging approaches, using Phosphine, 1-butynyldiethyl- as a conceptual subject within this innovative landscape.
The design of new catalysts has traditionally been a process heavily reliant on chemical intuition and extensive, often serendipitous, experimental screening. researchgate.net Machine learning is poised to revolutionize this paradigm by enabling a data-driven approach to catalyst discovery. chemrxiv.org For phosphine ligands, which are crucial in a vast number of catalytic reactions, ML models are being developed to predict key properties and catalytic performance, thereby accelerating the identification of optimal ligand structures. acs.org
A significant challenge in catalyst design is navigating the immense chemical space of possible ligand structures. chemrxiv.org ML models, trained on large datasets of known phosphine ligands and their performance in various reactions, can learn complex structure-property and structure-activity relationships. acs.org These models can then be used to screen virtual libraries of ligands, including novel structures like Phosphine, 1-butynyldiethyl-, to identify promising candidates for synthesis and experimental validation.
The predictive power of these ML models is contingent on the descriptors used to represent the phosphine ligands. These descriptors can range from simple constitutional and topological parameters to more complex quantum chemically derived properties. For a molecule like Phosphine, 1-butynyldiethyl-, a set of representative descriptors that could be used to train an ML model is presented in the table below.
Table 1: Potential Molecular Descriptors for Machine Learning Studies of Phosphine, 1-butynyldiethyl-
| Descriptor Class | Specific Descriptor | Hypothetical Value for Phosphine, 1-butynyldiethyl- | Significance in ML Models |
| Constitutional | Molecular Weight | 142.18 g/mol | Basic property influencing physical characteristics. |
| Atom Count | 24 | Represents the size of the molecule. | |
| Rotatable Bond Count | 4 | Influences conformational flexibility. | |
| Topological | Wiener Index | 358 | Describes molecular branching. |
| Balaban J Index | 2.87 | A topological index for correlating with various properties. | |
| Electronic | Tolman Electronic Parameter (TEP) | ~2065 cm⁻¹ | Quantifies the electron-donating or -withdrawing nature of the ligand. |
| Mulliken Charge on Phosphorus | +0.45 | Indicates the partial charge on the phosphorus atom, affecting metal-ligand bonding. | |
| Steric | Cone Angle (Tolman) | ~115° | Measures the steric bulk of the ligand. |
| Buried Volume (%Vbur) | ~30% | Quantifies the ligand's steric footprint in a metal complex. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar phosphine ligands. Accurate values would need to be determined through specific computational calculations.
High-throughput screening (HTS) is another area where machine learning is making a significant impact. mdpi.comchemicalregister.combeilstein-journals.org By combining automated experimental setups with ML-driven data analysis, researchers can rapidly evaluate large libraries of catalysts. mdpi.com An ML model could be trained on the initial HTS data to predict the performance of other, untested catalysts, thereby prioritizing the most promising candidates for further investigation. This approach can significantly reduce the experimental effort and resources required to optimize a catalytic process.
For example, a potential high-throughput screening workflow for a reaction catalyzed by a complex of a transition metal and Phosphine, 1-butynyldiethyl- could involve the following steps, guided by machine learning:
Library Generation: A virtual library of ligands based on the Phosphine, 1-butynyldiethyl- scaffold with various modifications is created.
Descriptor Calculation: Relevant steric and electronic descriptors are calculated for all ligands in the virtual library.
Model Training: An initial experimental high-throughput screen is performed on a small, diverse subset of the ligand library. The results are used to train an ML model that correlates the calculated descriptors with catalytic activity and selectivity.
Predictive Screening: The trained ML model is used to predict the performance of the remaining ligands in the virtual library.
Iterative Optimization: The most promising candidates identified by the model are then synthesized and tested experimentally, and the new data is used to retrain and improve the model for subsequent rounds of screening.
The table below illustrates how data from such a high-throughput screening campaign could be structured and used to train a predictive model.
Table 2: Illustrative Data from a High-Throughput Catalyst Screening
| Ligand | Metal Precursor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
| Phosphine, 1-butynyldiethyl- | Pd(OAc)₂ | Toluene | 80 | 85 | N/A |
| Ligand Variant A | Pd(OAc)₂ | Toluene | 80 | 92 | N/A |
| Ligand Variant B | Pd(OAc)₂ | Dioxane | 80 | 78 | N/A |
| Phosphine, 1-butynyldiethyl- | Rh(acac)(CO)₂ | THF | 60 | 95 | 88 |
| Ligand Variant C | Rh(acac)(CO)₂ | THF | 60 | 89 | 92 |
Note: This table contains hypothetical data for illustrative purposes.
Advanced Methodologies in the Study of Phosphine, 1 Butynyldiethyl
In Situ Spectroscopy for Real-time Mechanistic Monitoring
Understanding the intricate details of reaction mechanisms is crucial for the development of efficient and selective chemical transformations. In situ spectroscopic techniques are powerful tools for the real-time monitoring of reactions, providing valuable information about reaction intermediates, kinetics, and the influence of various reaction parameters. For reactions involving organophosphorus compounds like Phosphine (B1218219), 1-butynyldiethyl-, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a highly effective method for probing the chemical environment of phosphorus atoms. magritek.com By acquiring ³¹P NMR spectra at various time points during a reaction, it is possible to identify and quantify the formation of intermediates and products containing phosphorus. nih.gov For instance, in a catalytic cycle where 1-butynyldiethylphosphine acts as a ligand, changes in the ³¹P chemical shift and coupling constants can indicate its coordination to a metal center, oxidative addition, reductive elimination, and other key steps. nih.govnih.gov
A hypothetical study on the oxidation of 1-butynyldiethylphosphine could be monitored in real-time using ³¹P NMR, as demonstrated with other phosphine ligands. magritek.com The disappearance of the signal corresponding to the starting phosphine and the appearance of a new signal at a different chemical shift would indicate the formation of the corresponding phosphine oxide. The integration of these signals over time would provide kinetic data for the reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy can be employed to monitor changes in vibrational frequencies of functional groups in real-time. arxiv.org For 1-butynyldiethylphosphine, the characteristic stretching frequency of the carbon-carbon triple bond in the 1-butynyl group could be monitored. Any reaction involving this group, such as its coordination to a metal or its participation in a coupling reaction, would likely lead to a shift in this vibrational frequency. This technique is particularly useful for studying reactions under high pressure or temperature in specialized reaction cells. arxiv.org
A multi-spectroscopic approach, combining techniques like FTIR and Tunable Diode Laser Absorption Spectroscopy (TDLAS), has been used to study the rapid decomposition of organophosphate simulants. arxiv.orgarxiv.org A similar approach could be envisioned for studying the thermal stability and decomposition pathways of 1-butynyldiethylphosphine under various conditions.
Microfluidic Techniques for High-Throughput Synthesis and Reaction Optimization
Microfluidic technologies, which involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer significant advantages for chemical synthesis and reaction optimization. acs.org These "lab-on-a-chip" systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, while also enabling high-throughput screening of reaction conditions.
For the synthesis of specialty phosphines like 1-butynyldiethyl-, microfluidic reactors could be employed to rapidly screen a wide range of reaction parameters, including precursor concentrations, catalyst loading, and temperature, to identify the optimal conditions for maximizing yield and purity. The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, often leading to faster reaction times and improved reaction control compared to traditional batch synthesis.
The value of high-throughput screening has been demonstrated in the discovery and optimization of phosphine oxazoline (B21484) ligands for asymmetric catalysis. acs.org A similar approach could be applied to reactions where 1-butynyldiethylphosphine is used as a ligand. By running numerous reactions in parallel on a microfluidic platform, the optimal ligand-to-metal ratio, solvent, and other parameters for a specific catalytic transformation could be rapidly identified.
Below is a hypothetical data table illustrating the high-throughput optimization of a reaction using 1-butynyldiethylphosphine as a ligand in a microfluidic system.
| Experiment | Temperature (°C) | Ligand:Metal Ratio | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 1:1 | Toluene | 65 |
| 2 | 80 | 1.2:1 | Toluene | 72 |
| 3 | 100 | 1:1 | Toluene | 78 |
| 4 | 100 | 1.2:1 | Toluene | 85 |
| 5 | 100 | 1.2:1 | Dioxane | 91 |
Green Chemistry Approaches in Synthesis and Application
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis and application of organophosphorus compounds like 1-butynyldiethylphosphine, several green chemistry approaches can be considered.
Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. rsc.orgwordpress.comjocpr.com Synthetic routes to 1-butynyldiethylphosphine should be designed to be as atom-economical as possible. For example, addition reactions, such as the hydrophosphination of an alkyne, are highly atom-economical as all the atoms of the reactants are incorporated into the product. conicet.gov.ar
The following table provides a simplified comparison of the atom economy for two hypothetical synthetic routes to a generic tertiary phosphine, illustrating the preference for addition reactions over substitution reactions that generate stoichiometric byproducts.
| Reaction Type | Generic Equation | Byproducts | Atom Economy |
|---|---|---|---|
| Addition (Hydrophosphination) | R₂PH + H₂C=CHR' → R₂PCH₂CH₂R' | None | 100% |
| Substitution | R₂PCl + LiR' → R₂PR' + LiCl | LiCl | <100% |
Sustainable Solvents and Reaction Conditions: The use of hazardous organic solvents is a major concern in chemical synthesis. rsc.org Research into the synthesis of phosphonates and other organophosphorus compounds has explored the use of greener solvents like water and ethanol, as well as solvent-free conditions. rsc.orgresearchgate.net For the synthesis of 1-butynyldiethylphosphine, exploring the feasibility of using such sustainable solvents or solvent-free methods could significantly reduce the environmental impact of its production. Additionally, the use of microwave irradiation or ultrasound can sometimes accelerate reactions, leading to lower energy consumption and shorter reaction times. rsc.org
Catalytic Methods: The development of catalytic routes for the formation of P-C bonds is another important aspect of green chemistry in this field. nih.gov Catalytic methods reduce the need for stoichiometric reagents and often proceed under milder conditions. Recent advances have seen the development of nickel-catalyzed asymmetric cross-coupling reactions for the synthesis of P-stereogenic alkynylphosphines. rsc.orgnih.gov Such catalytic approaches could potentially be adapted for the synthesis of 1-butynyldiethylphosphine and its derivatives.
Surface-Immobilization Techniques for Heterogenized Catalysis (if applicable)
Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are widely used in organic synthesis due to their high activity and selectivity. watson-int.com However, the separation of the catalyst from the reaction products can be challenging. Immobilizing a homogeneous catalyst onto a solid support creates a heterogeneous catalyst, which can be easily separated and potentially recycled. mdpi.com
Phosphine ligands, including those with structures analogous to 1-butynyldiethylphosphine, can be immobilized on various solid supports, such as polymers, silica (B1680970), and carbon nanotubes. mdpi.com The resulting supported catalysts can then be used in a range of catalytic reactions.
For 1-butynyldiethylphosphine, several strategies for immobilization could be envisioned. The ethyl groups could be functionalized with a reactive handle, such as a vinyl or a silyl (B83357) group, which could then be used to covalently attach the phosphine to a support. Alternatively, the 1-butynyl group itself could potentially be used for immobilization, for example, through a "click" reaction or by coordination to a metal on the support surface.
The choice of support material can also influence the catalytic activity and stability of the immobilized phosphine. For example, phosphine-functionalized metal-organic frameworks (P-MOFs) are an emerging class of materials for heterogeneous catalysis, offering a high density of active sites and a well-defined porous structure. nih.gov
The following table summarizes some common support materials and potential immobilization strategies that could be applicable to 1-butynyldiethylphosphine.
| Support Material | Potential Immobilization Strategy | Potential Advantages |
|---|---|---|
| Silica | Functionalization of the phosphine with a trialkoxysilane group followed by condensation onto the silica surface. | Good thermal and mechanical stability. |
| Polystyrene | Copolymerization of a vinyl-functionalized phosphine with styrene. | Tunable swelling properties in organic solvents. |
| Carbon Nanotubes | Covalent attachment through functional groups on the nanotube surface. mdpi.com | High surface area and excellent electrical conductivity. |
| Metal-Organic Frameworks (MOFs) | Use of a phosphine-containing linker in the synthesis of the MOF or post-synthetic modification. nih.gov | High catalyst loading and potential for shape-selective catalysis. |
Future Directions and Emerging Research Avenues for Phosphine, 1 Butynyldiethyl
Development of Novel Synthetic Routes with Improved Atom Economy
The principle of atom economy, which emphasizes the maximization of atoms from reactants incorporated into the final product, is a cornerstone of green chemistry. primescholars.comjocpr.com Future research on Phosphine (B1218219), 1-butynyldiethyl- will likely focus on developing synthetic pathways that adhere to this principle, moving away from classical methods that generate significant stoichiometric waste.
A more atom-economical approach would involve the catalytic cross-coupling of a P-H bond with a terminal alkyne. Future research could explore the direct, transition-metal-catalyzed dehydrogenative coupling of diethylphosphine (B1582533) with 1-butyne (B89482). Such a reaction would, in theory, produce only hydrogen gas as a byproduct, representing a significant improvement in atom economy. Catalytic systems based on nickel, palladium, or copper, which have shown efficacy in other C-P bond formations, would be primary candidates for investigation. researchgate.netmdpi.com
Table 1: Comparison of Hypothetical Synthetic Routes and Atom Economy
| Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Classical (Grignard) | Chlorodiethylphosphine (B1584981), 1-Butynylmagnesium bromide | Phosphine, 1-butynyldiethyl- | MgBrCl | 51.3% |
| Catalytic (Dehydrogenative Coupling) | Diethylphosphine, 1-Butyne | Phosphine, 1-butynyldiethyl- | H₂ | 98.6% |
Exploration of New Catalytic Transformations
Phosphines are ubiquitous as ligands in homogeneous catalysis, valued for their ability to tune the electronic and steric properties of metal centers. gessnergroup.comtcichemicals.com The diethyl groups on Phosphine, 1-butynyldiethyl- make it an electron-rich ligand, which can enhance the catalytic activity of metals in processes like oxidative addition. The future of this compound lies in its application as a specialized ligand in various catalytic transformations.
Its potential could be realized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where electron-rich phosphines are known to be highly effective. nih.govsigmaaldrich.com The unique feature of Phosphine, 1-butynyldiethyl- is its 1-butynyl group. This alkyne moiety is not just a simple substituent; it can participate in catalysis in several ways:
Secondary Coordination: The alkyne's π-system can coordinate to the metal center, potentially influencing the stability of catalytic intermediates and the selectivity of the reaction.
Ligand Tethering: The alkyne can act as a reactive handle to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.
Bimetallic Catalysis: The alkyne could be used to synthesize bimetallic complexes where one metal is coordinated to the phosphine and another to the alkyne, enabling novel, cooperative catalytic cycles.
Research in this area would involve synthesizing transition metal complexes of Phosphine, 1-butynyldiethyl- and evaluating their performance in a range of known and novel catalytic reactions.
Design of Chiral Analogues for Asymmetric Synthesis
Asymmetric catalysis, which enables the synthesis of specific enantiomers of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com The development of chiral phosphine ligands has been central to the success of this field. tcichemicals.comtandfonline.com Future work could focus on creating chiral analogues of Phosphine, 1-butynyldiethyl- to serve as new ligands for asymmetric transformations.
Two primary strategies can be envisioned for introducing chirality:
P-Chirogenic Center: The phosphorus atom itself can be a stereocenter if it bears three different substituents. A key research direction would be the enantioselective synthesis of P-stereogenic alkynylphosphines. Recent advances have shown that Ni-catalyzed asymmetric cross-coupling reactions between secondary phosphine oxides and bromoalkynes can produce P-stereogenic alkynylphosphines with high enantioselectivity. nih.govresearchgate.net Applying this methodology could yield enantiopure (R)- or (S)-1-butynyldiethylphosphine.
Chiral Backbone: Chirality can be incorporated into the ligand's backbone. For instance, one of the ethyl groups could be replaced with a chiral substituent, or the phosphine could be integrated into a known chiral scaffold like BINAP or a ferrocene-based structure. nih.gov
These new chiral analogues would be tested in benchmark asymmetric reactions, such as the hydrogenation of prochiral olefins or the allylic alkylation of prochiral nucleophiles, to assess their enantioselective induction capabilities. nih.govnih.gov
Table 2: Potential Chiral Analogues and Their Applications
| Chirality Strategy | Hypothetical Analogue Name | Key Synthetic Approach | Potential Application |
|---|---|---|---|
| P-Chirogenic | (R/S)-1-Butynyldiethylphosphine | Asymmetric Ni-catalyzed C-P coupling | Rh-catalyzed asymmetric hydrogenation |
| Chiral Backbone | (S)-1-Butynyl(1-phenylethyl)ethylphosphine | Reaction with chiral starting materials | Pd-catalyzed asymmetric allylic alkylation |
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components held together by non-covalent interactions. Phosphines have been increasingly used as building blocks for creating self-assembled structures like coordination cages and polymers. researchgate.netrsc.org Phosphine, 1-butynyldiethyl- is an ideal candidate for this field due to its two distinct functional points.
The phosphine donor can coordinate with metal ions to form discrete, well-defined architectures such as metal-organic cages (MOCs) or extended, porous networks like metal-organic frameworks (MOFs). rsc.org The 1-butynyl group provides a secondary functionality that can be exploited in several ways:
Pore Functionalization: Within a MOF, the alkyne groups could line the pores, allowing for post-synthesis modification via reactions like azide-alkyne "click" chemistry to introduce new functional groups that can tune the framework's properties (e.g., for selective gas sorption or catalysis).
Framework Cross-linking: The alkyne moieties could be used to cross-link different parts of a supramolecular assembly, enhancing its stability.
Hierarchical Assembly: The phosphine could coordinate to one type of metal to form a primary structure, and the alkyne could subsequently coordinate to a different metal to create a more complex, hierarchical assembly. acs.org
Future research will involve reacting Phosphine, 1-butynyldiethyl- with various metal nodes (e.g., Pd(II), Cu(I), Ag(I)) to explore the resulting supramolecular architectures.
Application in Bio-Inspired Catalysis or Bioorthogonal Chemistry (Hypothetical)
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. Two of the most prominent bioorthogonal reactions are the Staudinger ligation (phosphine + azide) and azide-alkyne click chemistry. rsc.orgnih.gov Phosphine, 1-butynyldiethyl- is unique in that it contains the requisite functional groups for both of these transformations, presenting exciting, albeit hypothetical, future applications.
This dual functionality could enable multi-step, orthogonal labeling strategies. For example, a biomolecule metabolically engineered to contain two different azide-modified sites could be targeted. Phosphine, 1-butynyldiethyl- could first be selectively reacted with one azide (B81097) via the Staudinger ligation. thermofisher.commerckmillipore.com This would attach the molecule to the first site, leaving the alkyne handle available. Subsequently, a second probe molecule containing an azide could be attached to the alkyne via a copper-catalyzed or strain-promoted click reaction. bio-connect.nl This would allow for the sequential and selective labeling of two different sites on a biomolecule with a single, bifunctional reagent, opening new avenues for studying complex biological processes.
Advanced Materials Science Applications
Phosphorus-containing polymers are known for a range of valuable properties, including flame retardancy and metal adhesion. free.frmdpi.com The 1-butynyl group in Phosphine, 1-butynyldiethyl- makes it a compelling monomer or functional comonomer for the synthesis of novel polymers and advanced materials.
Future research could explore the polymerization of this molecule through its alkyne functionality. For instance, alkyne metathesis could be used to create poly(alkynylphosphine)s. rsc.org Such polymers would have a high density of phosphorus atoms along their backbone, which could impart excellent flame-retardant properties. Additionally, the phosphine units would be available for coordinating metal catalysts, creating recyclable, polymer-supported catalytic systems.
Another avenue is the use of Phosphine, 1-butynyldiethyl- as an additive in existing polymer formulations. It could be grafted onto polymer chains via its alkyne group to introduce phosphine functionalities. These grafted phosphines could then serve as sites for metal coordination to create conductive materials or as reactive sites to improve adhesion to metal surfaces. The incorporation of organophosphorus compounds into polymer matrices is a proven strategy for creating materials with enhanced thermal stability and fire resistance. nih.gov
Q & A
Q. How should researchers structure manuscripts to highlight the significance of 1-butynyldiethyl-phosphine studies?
- Methodological Answer : In introductions, contextualize findings within ligand design challenges (e.g., electron-donating vs. steric effects). In results, use tables to compare catalytic performance metrics (TOF, TON) across ligand systems. Discuss limitations (e.g., air sensitivity) and propose mitigation strategies .
Q. What are the best practices for preparing supplementary materials for studies involving 1-butynyldiethyl-phosphine?
- Methodological Answer : Include raw spectral data (e.g., NMR FID files), crystallographic CIFs, and computational input files. Annotate experimental videos (e.g., crystallization processes). Provide detailed hazard assessments for handling phosphine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
